Cas no 869943-02-2 (2-((4-Fluorobenzyl)amino)butan-1-ol)

2-((4-Fluorobenzyl)amino)butan-1-ol structure
869943-02-2 structure
Product Name:2-((4-Fluorobenzyl)amino)butan-1-ol
Numero CAS:869943-02-2
MF:C11H16FNO
MW:197.24924659729
CID:879574
PubChem ID:4715991
Update Time:2025-06-09

2-((4-Fluorobenzyl)amino)butan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-((4-Fluorobenzyl)amino)butan-1-ol
    • 2-[(4-fluorobenzyl)amino]butan-1-ol
    • 2-[(4-fluorophenyl)methylamino]butan-1-ol
    • SCHEMBL11418172
    • AKOS000284707
    • EN300-167206
    • DTXSID20405871
    • 869943-02-2
    • 2-[(4-FLUOROBENZYL)AMINO]-1-BUTANOL
    • Chembrdg-bb 9070612
    • 2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
    • MDL: MFCD04495304
    • Inchi: 1S/C11H16FNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3
    • Chiave InChI: CSFUDWGDTZOTJO-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)CNC(CO)CC

Proprietà calcolate

  • Massa esatta: 197.12200
  • Massa monoisotopica: 197.121592296g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 146
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 32.3Ų

Proprietà sperimentali

  • Densità: 1.079
  • Punto di ebollizione: 312.8°C at 760 mmHg
  • Punto di infiammabilità: 143°C
  • Indice di rifrazione: 1.511
  • PSA: 32.26000
  • LogP: 2.07710

2-((4-Fluorobenzyl)amino)butan-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-167206-0.05g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
0.05g
$612.0 2023-06-04
Enamine
EN300-167206-0.1g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
0.1g
$640.0 2023-06-04
Enamine
EN300-167206-0.25g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
0.25g
$670.0 2023-06-04
Enamine
EN300-167206-0.5g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
0.5g
$699.0 2023-06-04
Enamine
EN300-167206-1.0g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
1g
$728.0 2023-06-04
Enamine
EN300-167206-2.5g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
2.5g
$1428.0 2023-06-04
Enamine
EN300-167206-5.0g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
5g
$2110.0 2023-06-04
Enamine
EN300-167206-10.0g
2-{[(4-fluorophenyl)methyl]amino}butan-1-ol
869943-02-2
10g
$3131.0 2023-06-04
A2B Chem LLC
AC17399-10mg
2-[(4-FLUOROBENZYL)AMINO]-1-BUTANOL
869943-02-2 95%
10mg
$225.00 2024-04-19
A2B Chem LLC
AC17399-20mg
2-[(4-FLUOROBENZYL)AMINO]-1-BUTANOL
869943-02-2 95%
20mg
$237.00 2024-04-19
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD